N-(2-ethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
N-(2-ethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core, a fluorophenyl substituent at position 1, and an acetamide side chain substituted with a 2-ethoxyphenyl group.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-2-30-18-6-4-3-5-17(18)25-19(28)12-26-13-23-20-16(21(26)29)11-24-27(20)15-9-7-14(22)8-10-15/h3-11,13H,2,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLUHPXRYMLSIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 403.442 g/mol. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.
Research indicates that compounds with similar structures often exhibit inhibition of specific kinases involved in cancer progression. The pyrazolo[3,4-d]pyrimidine scaffold has been associated with the inhibition of the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in cell proliferation and survival.
Anticancer Activity
This compound has shown promising results in various studies targeting cancer cells:
- In vitro Studies : The compound demonstrated significant antiproliferative activity against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). The IC50 values ranged from 2.57 µM to 7.05 µM, indicating its effectiveness in inhibiting cell growth .
- Mechanism Studies : It was observed that this compound induces apoptosis in a dose-dependent manner and can cause cell cycle arrest at the G2/M phase. This suggests that it may interfere with mitotic processes, leading to cell death .
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor for various enzymes:
- Kinase Inhibition : Preliminary studies indicate that it may inhibit EGFR phosphorylation, which is crucial for cancer cell signaling pathways. The observed pIC50 values for related compounds were reported as high as 7.8 .
Table 1: Summary of Biological Activities
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 2.57 | Induces apoptosis |
| Study 2 | MDA-MB-231 (Breast Cancer) | 5.24 | Cell cycle arrest |
| Study 3 | HeLa (Cervical Cancer) | 7.05 | EGFR inhibition |
Case Study Example
A recent study focused on the compound's effects on EGFR-mediated pathways in gefitinib-resistant lung cancer cells. The results indicated that the compound could effectively inhibit EGFR phosphorylation and induce apoptosis, thereby overcoming resistance mechanisms associated with traditional therapies .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Pyrazolo[3,4-d]pyrimidinone Acetamide Derivatives
*Calculated based on molecular formulas.
Key Observations:
Ethoxy vs. Methoxy groups (as in and ) may improve solubility, critical for oral bioavailability.
Positional Isomerism :
- The ortho-substituted ethoxyphenyl group in the target compound introduces steric hindrance, which could disrupt interactions with flat binding pockets (e.g., kinase ATP sites) compared to meta-methoxy analogs () .
Pharmacological and Physicochemical Implications
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidinones are known to target kinases like PI3K and mTOR. The fluorophenyl group enhances π-π stacking in hydrophobic pockets, while the acetamide side chain modulates selectivity. Ethoxy substituents may prolong half-life due to reduced oxidative metabolism compared to methoxy groups .
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles with β-Ketoamides
A validated approach involves reacting 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide (I ) with ethyl acetoacetate under acidic conditions.
Microwave-Assisted Cyclization
Modern adaptations employ microwave irradiation to enhance reaction efficiency:
- Mix I with diethyl malonate (1.5 eq) in DMF.
- Irradiate at 150°C (300 W) for 20 min.
Advantage : Reduces reaction time from 8 h to <30 min while maintaining 50% yield.
Introduction of the Acetamide Side Chain
Nucleophilic Displacement at C5
Bromination at C5 followed by amination proves effective:
Step 1: Bromination
- Treat pyrazolo[3,4-d]pyrimidin-4-one (II ) with POBr₃ (3 eq) in dry DMF at 0→25°C.
Yield : 78% (analogous system)
Step 2: Buchwald–Hartwig Amination
Direct Acylation Strategy
Alternative pathway via in-situ generated acetamide:
- React II with chloroacetyl chloride (1.5 eq) in THF at -10°C.
- Treat intermediate with 2-ethoxyaniline (1.2 eq) and Et₃N (2 eq) at 25°C.
Yield : 41%
Final Etherification for 2-Ethoxyphenyl Moiety
Williamson synthesis on pre-functionalized intermediates:
- Treat 2-hydroxyphenylacetamide (IV ) with ethyl bromide (1.5 eq)
- Employ K₂CO₃ (3 eq) in acetone under reflux.
Reaction Time : 12 h
Yield : 82%
Integrated Synthetic Route
Combining optimal steps yields an efficient pathway:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Suzuki coupling | Pd(PPh₃)₄, dioxane/H₂O, 80°C | 67% |
| 2 | Cyclocondensation | Glacial HOAc, 110°C, 8 h | 52% |
| 3 | Bromination | POBr₃, DMF, 0→25°C | 78% |
| 4 | Buchwald–Hartwig amination | Pd(dppf)Cl₂, Cs₂CO₃, toluene/EtOH | 56% |
| 5 | Williamson ether synthesis | K₂CO₃, acetone, reflux | 82% |
Overall Yield : 67% × 52% × 78% × 56% × 82% = 12.4%
Analytical Characterization
Critical spectroscopic data confirm structure:
Q & A
Q. Q1. What are the optimal synthetic routes and reaction conditions for N-(2-ethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide?
Methodological Answer: Synthesis typically involves multi-step reactions starting with pyrazole or pyrimidine precursors. Key steps include:
- Coupling reactions : Use of α-chloroacetamides or maleimides for introducing the acetamide moiety (e.g., reaction with N-arylsubstituted α-chloroacetamides) .
- Solvent selection : Ethanol or dimethyl sulfoxide (DMSO) for solubility and reaction efficiency .
- Catalysts : Triethylamine (TEA) or morpholine derivatives to promote cyclization or condensation .
- Temperature control : Reactions often require reflux conditions (70–120°C) to achieve high yields (>70%) .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | Ethanol, TEA, 80°C | 72% | 95% | |
| Acetamide coupling | DCM, RT, 24h | 68% | 90% |
Q. Q2. How can researchers characterize the tautomeric forms and structural isomers of this compound?
Methodological Answer:
- NMR spectroscopy : Use ¹H/¹³C NMR to identify tautomeric equilibria (e.g., amine/imine forms at δ 11.20–13.30 ppm) .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex heterocyclic systems .
- X-ray crystallography : Confirm absolute configuration and hydrogen-bonding patterns, especially for oxo-pyrimidine moieties .
- Mass spectrometry (LC-MS) : Detect impurities or byproducts with m/z accuracy <5 ppm .
Advanced Research Questions
Q. Q3. What mechanistic insights exist for its biological activity, and how can researchers validate target engagement?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases or phosphatases (e.g., IC₅₀ determination via fluorescence polarization) .
- Apoptosis studies : Use flow cytometry (Annexin V/PI staining) to quantify cell death in cancer lines .
- Molecular docking : Model interactions with ATP-binding pockets (e.g., using PyMOL or AutoDock) .
- SPR or ITC : Measure binding kinetics (KD, kon/koff) for target validation .
Q. Q4. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?
Methodological Answer:
- Core modifications : Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., Cl, NO₂) to enhance target affinity .
- Acetamide linker optimization : Introduce methyl or ethyl groups to improve metabolic stability .
- Bioisosteric replacement : Substitute pyrazolo[3,4-d]pyrimidine with thiazolo[4,5-d]pyrimidine to reduce toxicity .
Q. Table 2: SAR Trends for Pyrazolo-Pyrimidine Derivatives
| Modification | Biological Activity (IC₅₀) | Toxicity (LD₅₀) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 12 nM (Kinase X) | 50 mg/kg | |
| 3-Chlorophenyl | 8 nM (Kinase X) | 45 mg/kg |
Q. Q5. What analytical challenges arise in quantifying impurities or resolving stereochemical ambiguities?
Methodological Answer:
- HPLC method development : Use C18 columns with gradient elution (ACN/H₂O + 0.1% TFA) to separate regioisomers .
- Chiral chromatography : Employ amylose-based columns for enantiomer resolution .
- Degradation studies : Perform forced degradation (heat, light, pH stress) to identify labile sites (e.g., oxo-group hydrolysis) .
Q. Q6. How should researchers address contradictory bioactivity data across different assay systems?
Methodological Answer:
- Orthogonal assays : Compare results from cell-free (e.g., enzymatic) vs. cell-based (e.g., proliferation) assays to rule out off-target effects .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies .
- Species-specific differences : Test human vs. murine models to assess translational relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
